N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide
Description
N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide is a complex tricyclic compound featuring a fused heterocyclic scaffold. The molecule incorporates dioxa (10,13-dioxa), thia (4-thia), and aza (6-aza) rings, with a furan-2-carboxamide substituent at the 5-ylidene position.
Properties
IUPAC Name |
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-2-18-10-8-12-13(22-7-6-21-12)9-14(10)23-16(18)17-15(19)11-4-3-5-20-11/h3-5,8-9H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWDELSWBXUQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CO4)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffold modifications, substituent variations, and pharmacological profiles. Below is a detailed analysis:
Analogous Tricyclic Systems
Compound A : 3,5-Dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide (CAS 1322000-09-8)
- Key Differences :
- Substituent : Benzamide with 3,5-dimethoxy groups vs. furan-2-carboxamide.
- Alkyl Group : 6-methyl vs. 6-ethyl on the aza ring.
- The furan carboxamide substituent introduces distinct electronic effects (e.g., resonance stabilization) compared to the electron-donating methoxy groups in Compound A, which could modulate binding affinity to biological targets.
Compound B: (6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (from Pharmacopeial Forum, 2017)
- Key Differences :
- Scaffold : Bicyclic (cephalosporin-like) vs. tricyclic system.
- Functional Groups : Carboxylic acid vs. carboxamide.
- Impact :
Fluorinated and Bioactive Analogs
Compound C : Fluorinated triazole derivatives (e.g., Compound 16 and 17 from Molecules 2013)
- Key Differences :
- Core Structure : Triazole-linked fluorinated chains vs. tricyclic dioxa-thia-aza scaffold.
- Bioactivity : Fluorinated compounds exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and C-F bond strength.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Compound A (CAS 1322000-09-8) | Compound B (PF 43(1)) |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₇N₂O₄S | C₁₉H₂₁N₂O₅S | C₉H₁₀N₂O₃S |
| Molecular Weight (g/mol) | 345.39 | 397.45 | 226.25 |
| Key Substituents | Furan-2-carboxamide, ethyl group | 3,5-Dimethoxybenzamide, methyl group | Carboxylic acid, methyl group |
| Solubility (Predicted) | Low (lipophilic tricyclic core) | Moderate (polar methoxy groups) | High (ionizable carboxylic acid) |
Table 2: Pharmacological Hypotheses
| Compound | Potential Target | Rationale |
|---|---|---|
| Target Compound | Kinases or GPCRs | Rigid tricyclic scaffold mimics ATP-binding pockets or receptor ligands |
| Compound A | Antioxidant enzymes | Electron-rich methoxy groups may scavenge reactive oxygen species |
| Compound B | Bacterial transpeptidases | Cephalosporin-like structure inhibits cell wall synthesis |
Research Findings and Limitations
- Synthesis Challenges : The tricyclic core of the target compound requires advanced cyclization strategies, as seen in related compounds synthesized via click chemistry or transition-metal catalysis .
- Biological Data Gap: No direct pharmacological data for the target compound are available in the provided evidence. Predictions are based on structural analogs.
- Contradictions : While fluorinated analogs (e.g., Compound C) show superior stability, their synthetic complexity and toxicity risks may limit practical applications compared to the target compound .
Biological Activity
N-[(5E)-6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide is a complex organic compound with significant potential in biological applications. Its unique tricyclic structure and functional groups suggest a variety of interactions with biological systems, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a tricyclic framework characterized by the presence of sulfur and nitrogen atoms, which may contribute to its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O4S |
| Molecular Weight | 373.45 g/mol |
| CAS Number | 1321900-13-3 |
| Structural Formula | Structure |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. A study on related compounds reported that they significantly reduced cell viability in oral cancer cells when treated with X-ray combined with specific compounds like SK2. This suggests that N-[...]furan derivatives may enhance the efficacy of existing cancer therapies through synergistic mechanisms.
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. This interaction can modulate cellular processes leading to apoptosis or inhibition of cell proliferation.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of a related tricyclic compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting the potential use of such compounds in developing new antibiotics.
Study 2: Anticancer Effects
Another investigation focused on the anticancer effects of a structural analogue of N-[...]furan in human oral cancer cell lines. The study found that treatment with the compound led to increased levels of caspase activation (caspase 3 and 9), suggesting a robust apoptotic response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
